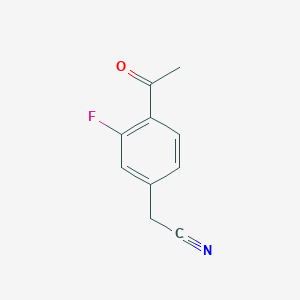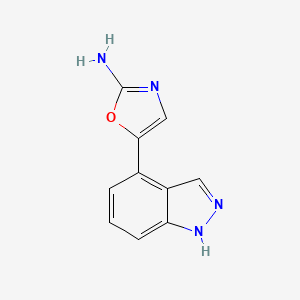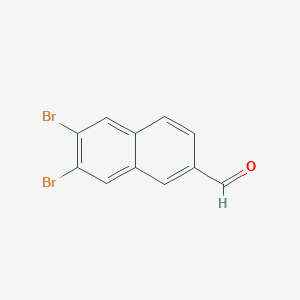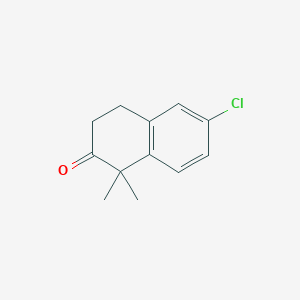![molecular formula C7H6BrN3 B15332797 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332797.png)
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolopyridines This compound features a bromine atom at the 8th position and a methyl group at the 7th position on the triazolo[4,3-a]pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-[1,2,4]triazolo[4,3-a]pyridine and brominating agents.
Bromination Reaction: The bromination reaction is carried out under controlled conditions, often using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) or acetic acid.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Bromates, hypobromites, and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism by which 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the methyl group play crucial roles in these interactions, influencing the compound's biological activity and chemical reactivity.
Comparación Con Compuestos Similares
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
1,2,4-triazolo[4,3-a]pyridine
Uniqueness: 8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which influences its chemical and biological properties
Propiedades
Fórmula molecular |
C7H6BrN3 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3 |
Clave InChI |
ZZJJHHFUEMGZMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NN=CN2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)

![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)




![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)




![Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate](/img/structure/B15332768.png)
